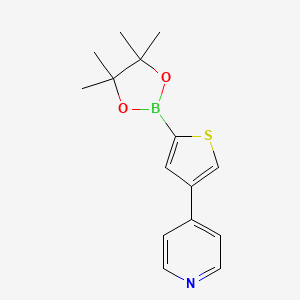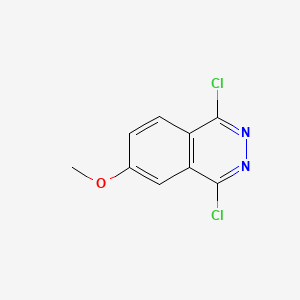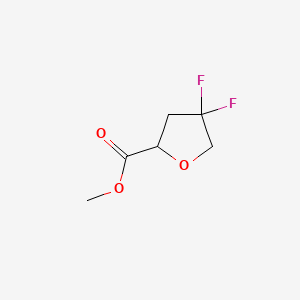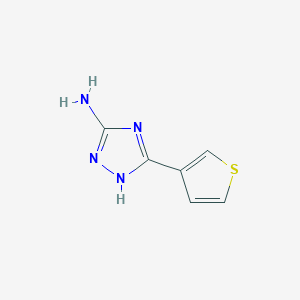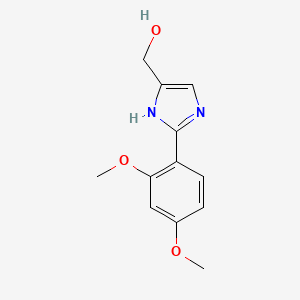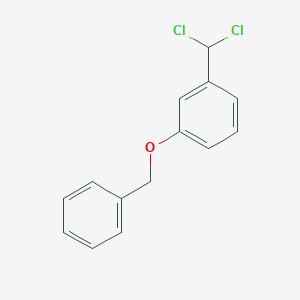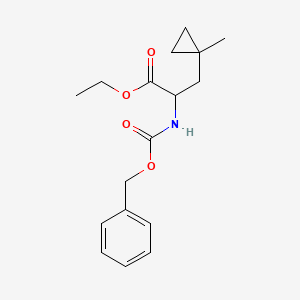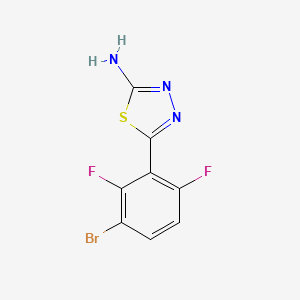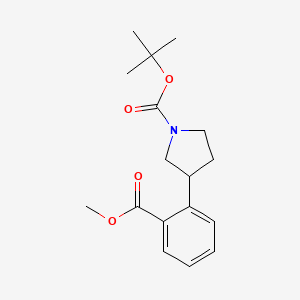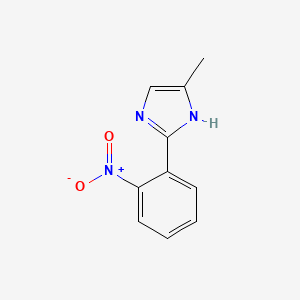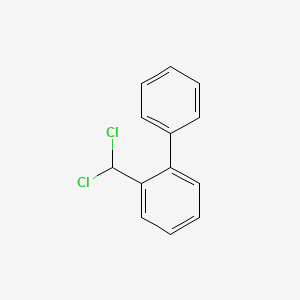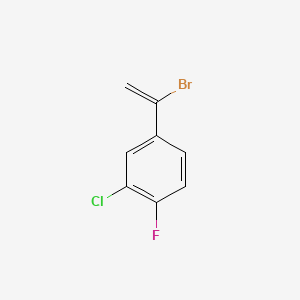
4-(1-Bromovinyl)-2-chloro-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Bromovinyl)-2-chloro-1-fluorobenzene is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Bromovinyl)-2-chloro-1-fluorobenzene typically involves the bromination of a suitable precursor, such as 2-chloro-1-fluorobenzene, followed by a vinylation reaction. One common method includes the use of bromine and a base to introduce the bromovinyl group under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and vinylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Bromovinyl)-2-chloro-1-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Use oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Employ palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Corresponding benzoic acids or ketones.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
4-(1-Bromovinyl)-2-chloro-1-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its role in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and polymers
Mechanism of Action
The mechanism of action of 4-(1-Bromovinyl)-2-chloro-1-fluorobenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its electrophilic character, making it susceptible to nucleophilic attack. The bromovinyl group can participate in addition and substitution reactions, facilitating the formation of diverse chemical products .
Comparison with Similar Compounds
- 4-(1-Bromovinyl)-2-chlorobenzene
- 4-(1-Bromovinyl)-2-fluorobenzene
- 4-(1-Bromovinyl)-2-iodobenzene
Comparison: 4-(1-Bromovinyl)-2-chloro-1-fluorobenzene is unique due to the simultaneous presence of chlorine and fluorine atoms, which impart distinct electronic and steric properties. This combination influences its reactivity and makes it a versatile intermediate compared to its analogs, which may lack one of these halogen atoms .
Properties
Molecular Formula |
C8H5BrClF |
|---|---|
Molecular Weight |
235.48 g/mol |
IUPAC Name |
4-(1-bromoethenyl)-2-chloro-1-fluorobenzene |
InChI |
InChI=1S/C8H5BrClF/c1-5(9)6-2-3-8(11)7(10)4-6/h2-4H,1H2 |
InChI Key |
QAIWLNRATLHFDI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=C(C=C1)F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


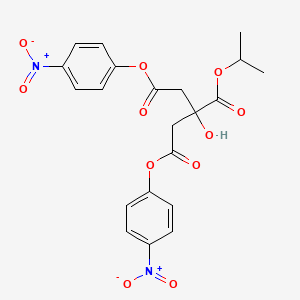
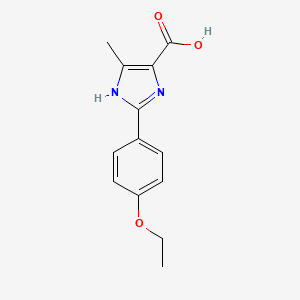
![6-Phenylimidazo[1,2-b]pyridazine](/img/structure/B13684920.png)
